(5E)-2-巯基-5-(2-甲氧基苄叉)-1,3-噻唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

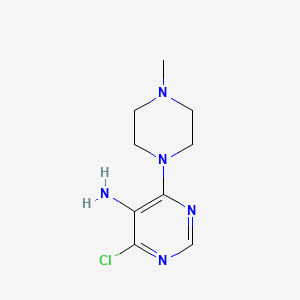

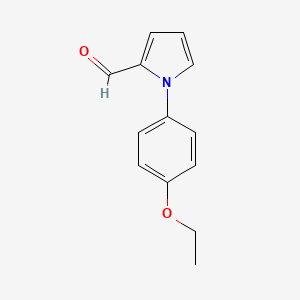

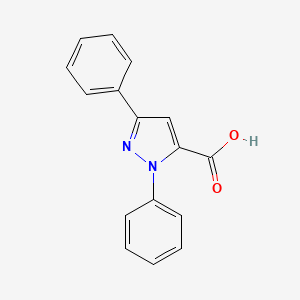

The compound (5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a derivative of thiazolidinone, a heterocyclic compound that contains sulfur and nitrogen in its structure. Thiazolidinones are known for their diverse biological activities and are often used as key scaffolds in medicinal chemistry for drug design. The presence of a mercapto group and a methoxybenzylidene moiety in the compound suggests potential for interaction with biological targets and possibly enhanced pharmacological properties.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives typically involves multicomponent reactions (MCRs), which are efficient and cost-effective methods for constructing complex molecules. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one involves a one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine, demonstrating the versatility of MCRs in creating thiazolidinone derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a 4-thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is often modified with various substituents that can influence the molecule's biological activity and physicochemical properties. In the case of the compound , the methoxybenzylidene group would contribute to the molecule's electronic properties and could affect its binding to biological targets .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The mercapto group (–SH) is nucleophilic and can participate in Michael-type addition reactions, as seen in the synthesis of polyfunctional tetrazolic thioethers, where an electrooxidative/Michael-type sequential reaction occurs between a mercaptide anion and electrochemically generated benzoquinones . Such reactivity could be relevant for the compound , potentially leading to further derivatization or interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen can affect the compound's solubility, stability, and reactivity. For instance, the mercapto group can engage in hydrogen bonding, which could influence solubility in polar solvents. The electronic properties imparted by the methoxybenzylidene group could also affect the compound's UV absorption characteristics, which is useful for spectroscopic detection and analysis .

科学研究应用

合成和表征

- 该化合物已被用于合成各种化学结构。例如,它参与合成新型亚甲基双噻唑烷酮衍生物,该衍生物被评估为潜在的杀线虫剂 (A. Srinivas 等,2008).

- 另一项研究描述了类似化合物的合成和表征,突出了它们在现代有机和药物化学中的相关性 (I. Sydorenko 等,2022).

生物学和药理学应用

- 该化合物属于一类化合物,其特点是作为直接 5-脂氧合酶抑制剂具有很高的效力,这可能与治疗炎症和过敏性疾病以及某些类型的癌症有关 (B. Hofmann 等,2011).

- 它还参与合成 5-芳叉-2-(4-羟基苯基)氨基噻唑-4(5H)-酮,在亚微摩尔浓度下显示出有希望的抗白血病活性 (I. Subtelna 等,2020).

- 使用该化合物合成的噻唑基-乙叉肼基-噻唑衍生物显示出潜在的抗菌和抗癌特性 (L. A. Al-Mutabagani 等,2021).

化学性质和应用

- 它已用于研究碳糊电极中离子载体的巯基化合物的电位行为,对铜离子表现出高选择性 (M. H. Mashhadizadeh 等,2010).

安全和危害

属性

IUPAC Name |

(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOIFFNCPPXJMB-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360970 |

Source

|

| Record name | (5E)-5-[(2-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one | |

CAS RN |

81154-09-8 |

Source

|

| Record name | (5E)-5-[(2-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)